molecular formula C17H19FN4O B2745500 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile CAS No. 1359864-68-8

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile

Cat. No.: B2745500
CAS No.: 1359864-68-8
M. Wt: 314.364
InChI Key: XMMBKRKUFABZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of gram-positive and gram-negative bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Introduction of the fluoro group: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated quinoline intermediate with 4-methylpiperazine.

    Formation of the carbonitrile group: This is typically achieved through a cyanation reaction using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluoro and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase.

    Medicine: Investigated for potential use as an antibiotic to treat bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.

    Levofloxacin: Known for its high potency and broad-spectrum activity.

    Moxifloxacin: Notable for its enhanced activity against gram-positive bacteria.

Uniqueness

1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and antibacterial activity profiles compared to other fluoroquinolones.

Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-3-21-11-12(10-19)17(23)13-8-14(18)16(9-15(13)21)22-6-4-20(2)5-7-22/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMBKRKUFABZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.